N-Hydroxypyrrolidine-1-carboxamide

Description

Properties

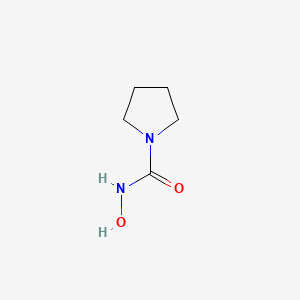

Molecular Formula |

C5H10N2O2 |

|---|---|

Molecular Weight |

130.15 g/mol |

IUPAC Name |

N-hydroxypyrrolidine-1-carboxamide |

InChI |

InChI=1S/C5H10N2O2/c8-5(6-9)7-3-1-2-4-7/h9H,1-4H2,(H,6,8) |

InChI Key |

WWGLWWZONFOWQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxypyrrolidine-1-carboxamide typically involves the amidation of carboxylic acids. One common method is the catalytic amidation of carboxylic acids with hydroxylamine. The reaction can be carried out under mild conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxypyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-Hydroxypyrrolidine-1-carboxamide has been investigated for its potential as an active pharmaceutical ingredient (API) in various therapeutic areas. Its structural properties allow it to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

One significant application of this compound is in the treatment of soft tissue sarcoma. A study highlighted its role as a part of a compound (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate, which received orphan designation for treating this type of cancer. The compound demonstrated promising activity against various cancer cell lines, showing potential for further clinical development .

Table 1: Anticancer Activity of this compound Derivatives

Antitubercular Agents

Recent studies have explored the use of this compound derivatives as potential antitubercular agents. Research indicates that certain analogs exhibit bactericidal activity against Mycobacterium tuberculosis, targeting critical pathways involved in cell wall biosynthesis .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have identified key modifications that enhance the efficacy of these compounds against tuberculosis. For instance, specific substitutions on the pyrrolidine ring have been shown to improve binding affinity to target proteins involved in mycobacterial growth .

Table 2: Efficacy of this compound Derivatives Against M. tuberculosis

| Compound ID | Activity Against M. tuberculosis | Mechanism of Action | Reference |

|---|---|---|---|

| P01 | Bactericidal | Inhibits DprE1 | |

| P04 | Bactericidal | Inhibits DprE1 |

Neuroprotective Properties

Another area of interest is the neuroprotective potential of this compound derivatives. Research suggests that these compounds may modulate neuroinflammatory pathways and provide protective effects in neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-Hydroxypyrrolidine-1-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group and carboxamide moiety play crucial roles in binding to active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various biological pathways and processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Hydroxypyrrolidine-1-carboxamide with its analogs based on substituent effects, hydrogen bonding, and synthetic methodologies.

Substituent and Functional Group Variations

Hydrogen Bonding and Crystal Packing

- N-Methylpyrrolidine-1-carbothioamide : Forms infinite 1D polymeric chains via N–H⋯S bonds, with additional stabilization from C–H⋯S interactions .

- N-p-Tolylpyrrolidine-1-carboxamide : Molecules link into C(4) chains along the [001] axis via N–H⋯O bonds, with a dihedral angle of 5.88° between the carboxamide and pyrrolidine groups .

Hypothetical Comparison with this compound

While direct data are unavailable, the hydroxamic acid group (-CONHOH) in this compound is expected to:

Increase Metal Chelation : Unlike its analogs, the hydroxamic acid group can act as a bidentate ligand, enabling coordination chemistry applications.

Alter Solubility : The polar -OH group may improve aqueous solubility relative to aryl-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.